molecular formula C10H13N3O4 B10911540 methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10911540
M. Wt: 239.23 g/mol
InChI Key: USCBYUIGMGDTLI-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring substituted by a methyl group, a cyclopentyl group, and a nitro group at specific positions. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Their tautomeric behavior influences reactivity and biological activities .

Preparation Methods

Synthetic Routes:: The synthesis of methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate involves several steps. One common approach is the condensation of an appropriate cyclopentanone derivative with a nitrohydrazine. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired pyrazole ring.

Reaction Conditions::

    Starting Materials: Cyclopentanone, nitrohydrazine

    Reagents: Acid or base catalysts

    Reaction Conditions: Reflux or room temperature

    Major Steps:

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the carboxylate position.

    Cyclization: Formation of fused heterocyclic systems.

Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles, and acid/base catalysts. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its heterocyclic nature and diverse reactivity.

    Pesticide Development: Pyrazoles are used in agrochemicals.

    Material Science: As building blocks for functional materials.

Comparison with Similar Compounds

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, emphasizing its unique structural features.

Remember that ongoing research may reveal additional applications and insights into this compound’s behavior

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-cyclopentyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)11-12(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

USCBYUIGMGDTLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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